molecular formula C11H15Cl2N3 B1420848 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1221722-70-8

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No.: B1420848
CAS No.: 1221722-70-8
M. Wt: 260.16 g/mol
InChI Key: AQJLRKPWCPLXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential therapeutic effects in medical research, as well as applications in environmental and industrial research.

Preparation Methods

The synthesis of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the cyclobutyl group and the amine functionality. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions and reagents used in each step can vary, but common methods include cyclization reactions, amination reactions, and salt formation reactions .

Chemical Reactions Analysis

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It has potential therapeutic effects and is being investigated for its use in treating various medical conditions.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride can be compared with other similar compounds, such as:

    2-cyclobutyl-1H-1,3-benzodiazol-5-amine: This compound lacks the dihydrochloride salt form.

    1H-1,3-benzodiazol-5-amine: This compound lacks the cyclobutyl group.

    2-cyclobutyl-1H-1,3-benzodiazol-5-methylamine: This compound has a methyl group instead of an amine group. The uniqueness of this compound lies in its specific combination of functional groups and its dihydrochloride salt form, which can influence its chemical properties and biological activities

Properties

IUPAC Name

2-cyclobutyl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7;;/h4-7H,1-3,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLRKPWCPLXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.